diphenyl[1,1,1-trifluoro-4-(propylimino-kappaN)pent-2-en-2-aminato-kappaN]boron
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Overview
Description
Diphenyl[1,1,1-trifluoro-4-(propylimino-kappaN)pent-2-en-2-aminato-kappaN]boron is a complex organoboron compound known for its unique chemical structure and properties. This compound is characterized by the presence of a boron atom coordinated with a diphenyl group and a trifluoromethyl-substituted pentenylamine ligand. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[1,1,1-trifluoro-4-(propylimino-kappaN)pent-2-en-2-aminato-kappaN]boron typically involves the reaction of diphenylboron chloride with 1,1,1-trifluoro-4-(propylimino)pent-2-en-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and higher yields. The product is then purified using large-scale chromatographic techniques or crystallization.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[1,1,1-trifluoro-4-(propylimino-kappaN)pent-2-en-2-aminato-kappaN]boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Diphenyl[1,1,1-trifluoro-4-(propylimino-kappaN)pent-2-en-2-aminato-kappaN]boron has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of diphenyl[1,1,1-trifluoro-4-(propylimino-kappaN)pent-2-en-2-aminato-kappaN]boron involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can activate the substrate for further chemical reactions or stabilize reactive intermediates. The trifluoromethyl group enhances the compound’s reactivity by withdrawing electron density from the boron center, making it more electrophilic.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in metal chelation and as a reagent in organic synthesis.
3-(Diphenyl-phosphinoyl)-1,1,1-trifluoro-propan-2-ol: Utilized in the synthesis of phosphine ligands and as a reagent in organophosphorus chemistry.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Used in the production of liquid crystals and advanced materials.
Uniqueness
Diphenyl[1,1,1-trifluoro-4-(propylimino-kappaN)pent-2-en-2-aminato-kappaN]boron is unique due to its combination of a boron center with a trifluoromethyl-substituted pentenylamine ligand. This structure imparts high reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H22BF3N2 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
6-methyl-2,2-diphenyl-1-propyl-4-(trifluoromethyl)-3-aza-1-azonia-2-boranuidacyclohexa-4,6-diene |
InChI |
InChI=1S/C20H22BF3N2/c1-3-14-26-16(2)15-19(20(22,23)24)25-21(26,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15,25H,3,14H2,1-2H3 |
InChI Key |
LPFQNBJOCHYMJV-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(NC(=CC(=[N+]1CCC)C)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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